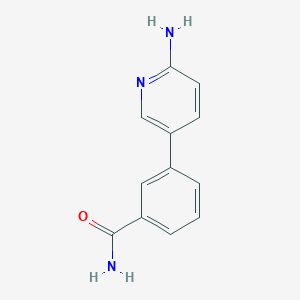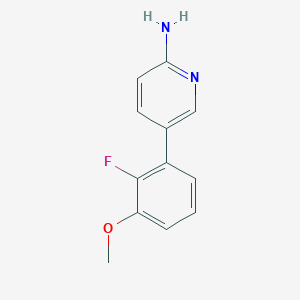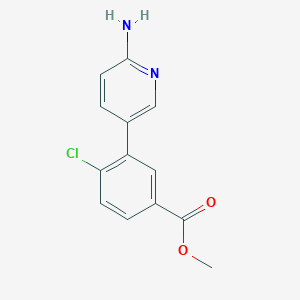![molecular formula C13H11F3N2O B6330079 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine CAS No. 1314985-79-9](/img/structure/B6330079.png)
5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine is an organic compound that features a pyridine ring substituted with a methoxy group and a trifluoromethyl group on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
-
Step 1: Preparation of Boronic Acid Intermediate
- React 4-methoxy-3-(trifluoromethyl)phenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst.
- Reaction conditions: Use a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Step 2: Coupling Reaction
- Perform the Suzuki–Miyaura coupling reaction to form the desired product.
- Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for cost, yield, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine has several scientific research applications:
Pharmaceuticals: It is used as a building block for the synthesis of drug candidates with potential therapeutic effects.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Materials Science: It is used in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
類似化合物との比較
Similar Compounds
4-Methoxy-3-(trifluoromethyl)aniline: Similar structure but lacks the pyridine ring.
5-(Trifluoromethyl)pyridin-2-amine: Similar structure but lacks the methoxy group.
Uniqueness
5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine is unique due to the combination of the methoxy group, trifluoromethyl group, and pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
特性
IUPAC Name |
5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-19-11-4-2-8(6-10(11)13(14,15)16)9-3-5-12(17)18-7-9/h2-7H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWCLINZENUTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(6-Aminopyridin-3-yl)phenyl]methanol](/img/structure/B6330009.png)


![5-[3-(Methylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330041.png)







